molecular formula C6H6BrN3O2 B2950006 2,6-Diamino-5-bromonicotinic Acid CAS No. 1934985-61-1

2,6-Diamino-5-bromonicotinic Acid

Cat. No.: B2950006
CAS No.: 1934985-61-1
M. Wt: 232.037
InChI Key: OSBHKMMKZAZFAS-UHFFFAOYSA-N
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Description

2,6-Diamino-5-bromonicotinic acid is an organic compound with the molecular formula C6H6BrN3O2. It is a derivative of nicotinic acid, characterized by the presence of amino groups at the 2 and 6 positions and a bromine atom at the 5 position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-5-bromonicotinic acid typically involves multiple steps, starting from brominated pyridine derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Industrial processes often use continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-5-bromonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

2,6-Diamino-5-bromonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,6-diamino-5-bromonicotinic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diamino-5-bromonicotinic acid is unique due to the combination of amino groups and a bromine atom on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

IUPAC Name

2,6-diamino-5-bromopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c7-3-1-2(6(11)12)4(8)10-5(3)9/h1H,(H,11,12)(H4,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBHKMMKZAZFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Br)N)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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